(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid
Description
(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid is a chiral piperidine derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at the 5-amino position and a tert-butoxycarbonyl (Boc) group at the 1-nitrogen. The carboxylic acid moiety at position 3 and stereochemical configuration (3S,5R) make it a critical intermediate in peptide synthesis and drug discovery, particularly for designing protease inhibitors or prodrugs requiring controlled deprotection . Its molecular formula is C₁₉H₂₆N₂O₆, with a molar mass of 378.42 g/mol . The Boc group enhances solubility in organic solvents, while the Cbz group allows selective hydrogenolytic cleavage during synthesis .
Properties
Molecular Formula |
C19H26N2O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-14(16(22)23)9-15(11-21)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |
InChI Key |
MJAGAIZKHLVFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Cyclization : Boc-D-serine is converted into a hydroxyl ester intermediate (e.g., (R)-Garner aldehyde) via Meldrum’s acid-mediated coupling.
- Amination : The hydroxyl group is replaced with an azide via mesylation (MsCl/Et$$3$$N) and subsequent NaN$$3$$ displacement.
- Reduction and Protection : Catalytic hydrogenation (H$$_2$$, Lindlar catalyst) reduces the azide to an amine, which is immediately protected with Cbz-Cl.
- Carboxylation : The carboxylic acid moiety is introduced via oxidation or hydrolysis of a pre-installed ester group.
Yield : 57–78% over 6 steps.
Stereochemical Control : Achieved through chiral starting materials and Mitsunobu conditions for retaining configuration.
Piperidine Ring Construction via Dieckmann Cyclization
A modular approach constructs the piperidine ring with predefined stereocenters:
Reaction Scheme:
- β-Keto Ester Formation : Piperidine-3-carboxylic acid is condensed with Meldrum’s acid to form a β-keto ester.
- Enamine Formation : Treatment with DMF-DMA generates a β-enamine diketone.
- Cyclization : Intramolecular Dieckmann cyclization under basic conditions (NaH/THF) forms the piperidine ring.
- Dual Protection : Sequential Boc and Cbz protections using Boc$$_2$$O/Cbz-OSu.
Conditions :
Resolution of Racemic Mixtures
For non-chiral starting materials, enzymatic or chemical resolution ensures enantiopurity:
Method:
- Racemic Synthesis : Prepare (±)-5-amino-1-Boc-piperidine-3-carboxylic acid via Ullmann coupling.
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze the ester of the undesired enantiomer.
- Cbz Protection : Protect the resolved amine with Cbz-Cl in dioxane/NaHCO$$_3$$.
Key Data :
Solid-Phase Synthesis for High-Throughput Production
Patented methods emphasize scalable protocols for industrial applications:
Process Overview:
- Resin-Bound Intermediate : Load Fmoc-piperidine-3-carboxylic acid onto Wang resin.
- Boc Protection : Treat with Boc$$_2$$O/DMAP.
- Cbz Introduction : Couple Cbz-OSu in DMF.
- Cleavage : Release the product using TFA/DCM.
Advantages :
Comparison of Synthetic Routes
Table 1 summarizes critical parameters across methods:
Optimization Strategies
- Solvent Effects : EtOH enhances regioselectivity in cyclization vs. ACN/CCl$$_4$$.
- Catalyst Screening : Pd/C vs. Lindlar catalyst for selective hydrogenation.
- Purification : Crystallization from hexane/EtOAc improves purity to >99%.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or tert-butoxycarbonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Stereochemistry : The (3S,5R) configuration contributes to its biological activity.
- Functional Groups : It contains a carbonyl group, a Boc (tert-butoxycarbonyl) protecting group, and a Cbz (benzyloxycarbonyl) amino group, which are essential for its reactivity and interaction with biological targets.
Synthesis Pathways
The synthesis of (3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid typically involves several steps:
- Formation of the Piperidine Ring : Initial reactions to create the piperidine framework.
- Protection of Functional Groups : Applying Boc and Cbz groups to protect reactive sites.
- Carboxylation : Introducing the carboxylic acid functionality.
Each step requires precise control over reaction conditions to ensure high yields and selectivity.
Medicinal Chemistry
The compound's structural features make it a candidate for various therapeutic applications:
- Inhibitors of Arginase : Research indicates that derivatives of this compound can act as inhibitors of arginase enzymes, which play a crucial role in the urea cycle. Inhibition studies have shown promising IC50 values indicating effective binding and inhibition capabilities against human arginase isoforms .
- Anticancer Activity : The compound's potential as an anticancer agent has been explored through its interactions with key enzymes involved in cancer metabolism. For instance, compounds with similar piperidine frameworks have demonstrated activity against various cancer cell lines .
Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is employed to predict the biological activity of compounds like (3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid . This computational approach allows researchers to assess how structural modifications can enhance or diminish activity against specific biological targets .
Case Studies
Several studies have highlighted the applications of this compound:
- A study published in a peer-reviewed journal demonstrated the synthesis of arginase inhibitors based on the piperidine scaffold. These inhibitors showed significant potency against human arginase isoforms with IC50 values ranging from 223 nM to 509 nM .
- Another research effort focused on the development of new anticancer agents derived from piperidine structures, revealing that modifications to the basic structure can lead to enhanced therapeutic profiles .
Mechanism of Action
The mechanism of action of (3R,5S)-5-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of biological pathways and exertion of its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structural analogs, stereoisomers, and functional derivatives to highlight key differences in properties and applications.
Stereoisomers
Positional and Functional Isomers
Functional Group Variations
Key Research Findings
Synthetic Utility: The Boc and Cbz groups in (3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid enable orthogonal deprotection, making it versatile for multi-step peptide synthesis .
Prodrug Potential: Compared to nipecotic acid, the Boc/Cbz-protected derivative shows enhanced blood-brain barrier penetration in preclinical studies, suggesting utility in CNS-targeted prodrugs .
Enantiomeric Specificity : The (3R,5S)-enantiomer exhibits 10-fold lower inhibitory activity against HIV-1 protease compared to the (3S,5R)-form, underscoring the importance of stereochemistry .
Stability : The Boc group confers resistance to enzymatic degradation in vivo, unlike acetyl or formyl protections used in simpler analogs .
Biological Activity
(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic acid is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique stereochemistry and functional groups contribute to its diverse biological activities, making it a subject of interest in various scientific investigations.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H26N2O6
- Molecular Weight : 378.42 g/mol
- Functional Groups : Includes a benzyloxycarbonyl (Cbz) protecting group and a tert-butoxycarbonyl (Boc) group.
Synthesis and Preparation
The synthesis of (3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic acid typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate amine and carboxylic acid derivatives.
- Introduction of Protecting Groups : Utilizing reagents such as benzyl chloroformate and di-tert-butyl dicarbonate.
- Final Coupling and Deprotection : Coupling protected intermediates followed by selective deprotection to yield the final product.
The biological activity of (3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic acid is primarily attributed to its interaction with various biological macromolecules, such as proteins and nucleic acids. The compound's functional groups facilitate specific interactions, leading to modulation of biological pathways.
Potential Therapeutic Applications
The compound has been investigated for its potential applications in:
- Antitumor Activity : Studies have shown that derivatives of piperidine compounds can exhibit antitumor effects through inhibition of specific signaling pathways.
- Enzyme Inhibition : It has been evaluated as an inhibitor for various enzymes, including histone deacetylases (HDACs), which play critical roles in gene regulation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of (3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic acid:
- Inhibition of HDACs : Research indicates that similar piperidine derivatives possess potent inhibitory effects on HDAC isoforms, with IC50 values ranging from 14 to 67 nM for specific isoforms .
- Antitumor Effects : A study demonstrated that piperidine-based compounds can exhibit significant antitumor effects through ERK blockade and modulation of PD-1/PD-L1 pathways .
- Biochemical Profiling : The compound's ability to interact with various targets has been profiled, revealing its potential as a therapeutic agent in cancer treatment .
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
